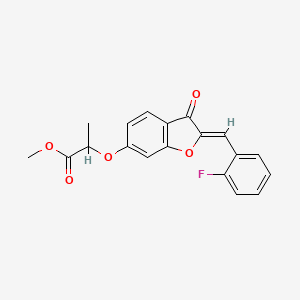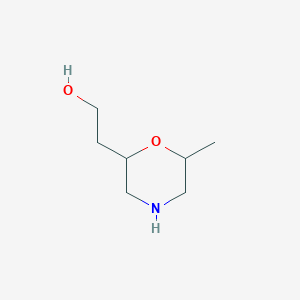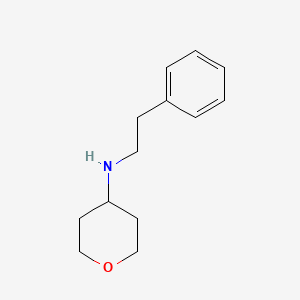
2,3-Dimethyl-4-fluorobenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-4-fluorobenzenesulfonyl chloride (DFSC) is a chemical compound that is widely used in scientific research for its unique properties. It is a sulfonyl chloride derivative that is commonly used as a reagent in organic synthesis, as well as in the development of pharmaceuticals and agrochemicals. DFSC is a highly reactive compound that is known for its ability to modify proteins and peptides, making it an important tool in the field of biochemistry.
科学的研究の応用
Synthesis and Characterization of Novel Compounds
2,3-Dimethyl-4-fluorobenzenesulfonyl chloride serves as a precursor in synthesizing sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These compounds exhibit unique molecular-electronic structures and kinetics, offering insights into substitution reactions in aqueous solutions and their stereochemical characteristics. The research demonstrates their potential for further chemical modifications and applications in material science (Rublova et al., 2017).
Development of Fluorinated Compounds
The compound has also been involved in studies focusing on the efficient synthesis of fluorinated molecules. Specifically, fluoroalkylsulfonyl chlorides, including variants derived from 2,3-dimethyl-4-fluorobenzenesulfonyl chloride, have been used as sources of fluorinated radicals. These studies showcase the potential of such compounds in creating fluorinated derivatives, which are significant in various fields, including medicinal chemistry and material science (Tang & Dolbier, 2015).
Electrophilic Aromatic Substitution Reactions
Research into the reactivity of 4-fluorobenzenesulfonyl chloride derivatives, including those structurally related to 2,3-dimethyl-4-fluorobenzenesulfonyl chloride, highlights their use in electrophilic aromatic substitution reactions. Such studies contribute to the understanding of the electrostatic activation of SNAr-reactivity by sulfonylonio substituents, providing a pathway to synthesize pharmaceutically relevant substances under mild conditions (Weiss & Pühlhofer, 2001).
Catalysis and Synthesis of Complex Molecules
The compound's derivatives have been utilized in catalytic processes, leading to the discovery of novel synthesis methods for complex molecules. This includes the synthesis of platinum(II) dithiocarbimato complexes, where 4-fluorobenzenesulfonyl derivatives acted as catalysts or reagents in forming complexes with interesting structural and spectroscopic properties (Amim et al., 2008).
特性
IUPAC Name |
4-fluoro-2,3-dimethylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c1-5-6(2)8(13(9,11)12)4-3-7(5)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXZWLCAAPJTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-4-fluorobenzenesulfonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[(2,4-difluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2676863.png)


![2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2676867.png)
![4-phenyl-5-{1-[2-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2676868.png)


![1-{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride](/img/structure/B2676873.png)
![2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2676874.png)


![N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2676881.png)
